molecular formula C15H13ClO B14500630 Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- CAS No. 64358-10-7

Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)-

Cat. No.: B14500630
CAS No.: 64358-10-7
M. Wt: 244.71 g/mol
InChI Key: WUIWHKKHOULZRK-UHFFFAOYSA-N
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Description

Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- is an organic compound with the molecular formula C15H13ClO It is a derivative of benzophenone, where the phenyl groups are substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous conditions and a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation and nitration reactions can introduce additional substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation typically uses halogens (Cl2, Br2) in the presence of a catalyst, while nitration uses a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies investigate its potential as a biochemical probe or inhibitor.

    Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate biochemical pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (2-chlorophenyl)(2,5-dimethylphenyl)-
  • Methanone, (2-chlorophenyl)phenyl-
  • Methanone, (2-chlorophenyl)(4-chlorophenyl)-

Uniqueness

Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both chlorine and methyl groups on the aromatic rings provides distinct electronic and steric effects, differentiating it from other similar compounds.

Properties

IUPAC Name

(2-chlorophenyl)-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIWHKKHOULZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454362
Record name Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64358-10-7
Record name Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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